molecular formula C18H15NO4 B5140514 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid CAS No. 6252-89-7

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid

Numéro de catalogue B5140514
Numéro CAS: 6252-89-7
Poids moléculaire: 309.3 g/mol
Clé InChI: SRNCTSPFTWSLHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid, also known as BDP, is a chemical compound that has been widely used in scientific research. BDP is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) and has been studied for its potential therapeutic effects in various diseases such as diabetes, cancer, and inflammation. In

Mécanisme D'action

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid exerts its biological effects by inhibiting the enzyme DPP-IV. DPP-IV is a peptidase that cleaves peptides at the N-terminal of proline or alanine residues. By inhibiting DPP-IV, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose homeostasis. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid also has other biological effects such as anti-cancer and anti-inflammatory effects, which may be mediated by other mechanisms.
Biochemical and Physiological Effects:
4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have various biochemical and physiological effects. In animal models and humans, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to increase insulin secretion and improve glucose tolerance. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been shown to inhibit the growth and metastasis of various cancer cell lines. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been shown to have antioxidant effects, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is its potency and specificity as a DPP-IV inhibitor. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have a higher potency and selectivity than other DPP-IV inhibitors such as sitagliptin and vildagliptin. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been shown to have a longer half-life than other DPP-IV inhibitors, which may result in sustained therapeutic effects. However, one of the limitations of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is its solubility. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has limited solubility in water and requires the use of organic solvents such as DMSO for in vitro experiments. Additionally, the high cost of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid may limit its use in large-scale experiments.

Orientations Futures

There are many future directions for the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid. One potential direction is the development of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid analogs with improved solubility and potency. Another potential direction is the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid in combination with other drugs for the treatment of diabetes, cancer, and inflammation. Additionally, the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid in animal models of other diseases such as Alzheimer's disease and Parkinson's disease may provide insights into its potential therapeutic effects in these diseases. Overall, the study of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has the potential to lead to the development of novel therapies for various diseases.

Méthodes De Synthèse

The synthesis of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid involves the reaction of 3-benzyl-2,5-dioxopyrrolidine with 4-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution and results in the formation of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid as a white solid with a melting point of 235-237°C. The purity of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid can be determined by HPLC or NMR spectroscopy.

Applications De Recherche Scientifique

4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases. One of the most well-known applications of 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid is in the treatment of diabetes. DPP-IV inhibitors such as 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid have been shown to increase insulin secretion and improve glucose tolerance in animal models and humans. 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been studied for its potential anti-cancer effects. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 4-(3-benzyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid has been studied for its anti-inflammatory effects in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Propriétés

IUPAC Name

4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-11-14(10-12-4-2-1-3-5-12)17(21)19(16)15-8-6-13(7-9-15)18(22)23/h1-9,14H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCTSPFTWSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387529
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

CAS RN

6252-89-7
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.